molecular formula C30H30N2O B11488662 (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone

Cat. No.: B11488662
M. Wt: 434.6 g/mol
InChI Key: OEEUGWDXCKQBCB-UHFFFAOYSA-N
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Description

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone is a complex organic compound that features a unique combination of pyrazino and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazino[3,2,1-jk]carbazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 8-methyl group: This step may involve alkylation reactions using methylating agents.

    Attachment of the phenylethylphenyl methanone moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using suitable catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or advanced composites. Its unique chemical properties could enhance the performance of these materials.

Mechanism of Action

The mechanism of action of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.

    Enzyme inhibition: Inhibition of key enzymes involved in disease processes.

    DNA intercalation: Intercalation into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanol
  • (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]amine

Uniqueness

The uniqueness of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H30N2O

Molecular Weight

434.6 g/mol

IUPAC Name

(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-[2-(2-phenylethyl)phenyl]methanone

InChI

InChI=1S/C30H30N2O/c1-21-14-17-27-26(20-21)25-12-7-13-28-29(25)31(27)18-19-32(28)30(33)24-11-6-5-10-23(24)16-15-22-8-3-2-4-9-22/h2-6,8-11,14,17,20,28H,7,12-13,15-16,18-19H2,1H3

InChI Key

OEEUGWDXCKQBCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=C5CCC6=CC=CC=C6

Origin of Product

United States

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